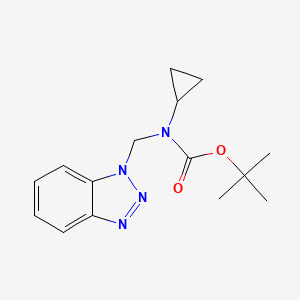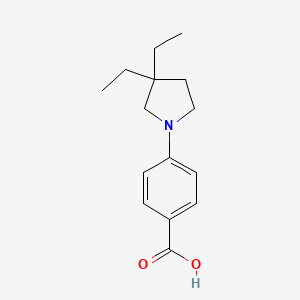
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 3,3-diethylpyrrolidin-1-yl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 3,3-diethylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,3-Dimethylpyrrolidin-1-YL)benzoic acid
- 4-(3,3-Diethylpyrrolidin-1-YL)phenylacetic acid
- 4-(3,3-Diethylpyrrolidin-1-YL)benzamide
Uniqueness
4-(3,3-Diethylpyrrolidin-1-YL)benzoic acid is unique due to its specific substitution pattern on the benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
4-(3,3-diethylpyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(4-2)9-10-16(11-15)13-7-5-12(6-8-13)14(17)18/h5-8H,3-4,9-11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBLEWCONRXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C2=CC=C(C=C2)C(=O)O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
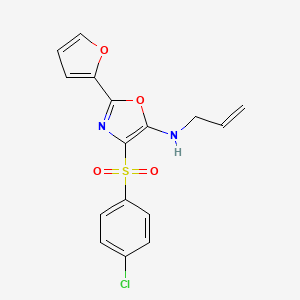
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)
![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)
![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)
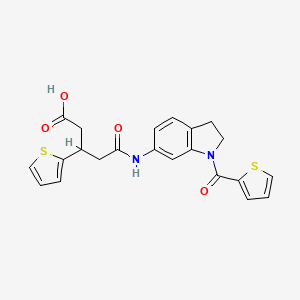
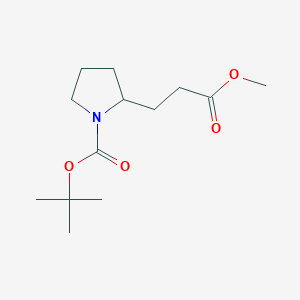
![3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2743612.png)
![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)
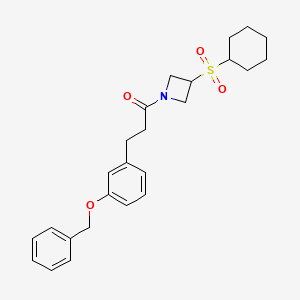

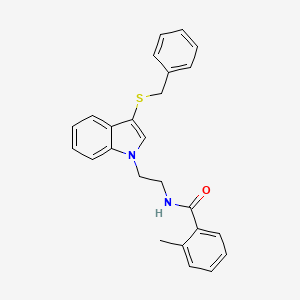
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2743622.png)

